N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a thieno[3,4-c]pyrazol core fused with a 4-methoxyphenyl substituent at position 2 and a 5-oxo group. The acetamide moiety at position 3 is further substituted with a naphthalen-2-yloxy group.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-30-19-10-7-18(8-11-19)27-24(21-14-32(29)15-22(21)26-27)25-23(28)13-31-20-9-6-16-4-2-3-5-17(16)12-20/h2-12H,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPVOCMYQLCOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic substitution reactions. Finally, the naphthalen-2-yloxyacetamide moiety is attached through nucleophilic substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and receptors that play crucial roles in disease pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell signaling, leading to the suppression of tumor growth . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for high-affinity interactions .
Comparison with Similar Compounds
Structural Analogues with Pyrazole/Triazole Cores
The thieno-pyrazol core of the target compound distinguishes it from simpler pyrazole or triazole derivatives. For example:
- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019) replace the thieno-pyrazol system with a triazole-pyrazole hybrid. These compounds exhibit moderate antibacterial activity, attributed to the thioacetamide group and aromatic substituents .
- Pyrazole-thiazole derivatives (Khalil et al.) utilize a cyanoacetamide group to generate diverse heterocycles (e.g., thiazoles, thiadiazoles). Their reactivity highlights the versatility of pyrazole-acetamide scaffolds in synthetic chemistry .
Table 1: Structural Comparison of Pyrazole-Based Acetamides
Substituent Variations and Functional Groups
- Naphthalene vs. Aryl Groups : The naphthalen-2-yloxy group in the target compound may enhance lipophilicity and π-stacking compared to simpler aryloxy groups (e.g., 4-chlorophenyl in ). Product catalog compounds with diazenyl or trichlorophenyl substituents () demonstrate how bulkier groups can influence solubility and binding .
- Methoxy Positioning: The 4-methoxyphenyl group could improve metabolic stability relative to unsubstituted phenyl analogues, as seen in Safonov (2020), where thiophene-methyl groups enhanced bioavailability in triazole-thioacetohydrazides .
Table 2: Substituent Impact on Physicochemical Properties
Hydrogen Bonding and Crystallographic Behavior
The acetamide and pyrazolone groups in the target compound are likely to form robust hydrogen-bonding networks, critical for crystal packing and molecular recognition. Bernstein et al. (1995) emphasize that such interactions dictate supramolecular assembly and stability in heterocyclic systems . In contrast, thioacetamide derivatives (e.g., Hotsulia et al.) may prioritize sulfur-mediated interactions over classical hydrogen bonds .
Biological Activity
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class, which has garnered interest due to its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and therapeutic development.
The molecular formula of this compound is with a molecular weight of approximately 427.48 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The structural configuration allows for binding to these targets, modulating their activity and influencing various biological processes.
Antioxidant Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for the treatment of oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that derivatives of thieno[3,4-c]pyrazoles can modulate pathways associated with inflammation, such as NF-kB signaling.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | IC50 Value (µM) | Activity |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 9.9 | Moderate inhibition |
| Cyclooxygenase (COX-2) | 12.5 | Significant inhibition |
These findings suggest that the compound may be useful in treating conditions like Alzheimer's disease and inflammation-related disorders.
Case Studies
- In Vitro Studies : A study examined the effects of various thieno[3,4-c]pyrazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects against breast cancer MCF-7 cells while maintaining low toxicity in normal cell lines.
- Molecular Docking Studies : In silico studies have shown that this compound binds effectively to targets such as AChE and COX-2. The docking studies revealed critical interactions that could explain its inhibitory effects.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a naphthalen-2-yloxyacetamide moiety. The methoxy group enhances electron density, potentially influencing nucleophilic/electrophilic reactivity, while the naphthalene system may contribute to π-π stacking interactions in biological targets. Structural characterization typically employs X-ray crystallography (using software like SHELX for refinement ) and NMR spectroscopy (¹H/¹³C for functional group verification) .
Q. What synthetic routes are commonly employed for this compound?
Synthesis involves multi-step reactions:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazines under acidic conditions .
- Step 2 : Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic substitution .
- Step 3 : Acetamide linkage formation using carbodiimide coupling agents (e.g., EDC/HCl) . Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the compound characterized for purity and structural integrity?
- High-resolution mass spectrometry (HRMS) confirms molecular weight .
- FT-IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches .
- Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles .
Advanced Research Questions
Q. How can reaction yields be optimized for the thieno[3,4-c]pyrazole core synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling reactions .
- Temperature control : Stepwise heating (80–120°C) minimizes side-product formation . Parallel experiments with Design of Experiments (DoE) frameworks statistically identify optimal conditions .
Q. What computational methods predict the compound’s biological interactions?
- Molecular docking (AutoDock Vina) models binding affinity to enzymes/receptors (e.g., COX-2, kinases) .
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- Molecular dynamics simulations (GROMACS) assess stability in biological membranes .
Q. How can contradictory data in biological assays be resolved?
Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : pH, buffer composition, or temperature variations .
- Protein conformation : Use cryo-EM or X-ray crystallography to validate target structures .
- Statistical validation : Replicate experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies stabilize the compound under physiological conditions?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation .
- pH adjustments : Buffered formulations (pH 6.5–7.4) maintain stability in in vitro assays .
Methodological Tables
Table 1 : Common Reagents for Functionalization
| Reaction Type | Reagents/Conditions | Key Reference |
|---|---|---|
| Amide coupling | EDC/HCl, DMF, RT, 12h | |
| Nucleophilic substitution | K₂CO₃, DMSO, 80°C, 6h | |
| Oxidation | KMnO₄, H₂O/acetone, 0°C |
Table 2 : Analytical Techniques for Data Validation
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Confirms acetamide linkage | δ 8.2 ppm (N-H), δ 2.1 ppm (CH₃) |
| HRMS | Verifies molecular formula | [M+H]⁺ calc. 503.1521, found 503.1518 |
Key Challenges and Solutions
- Low aqueous solubility : Use co-solvents (e.g., DMSO/PBS mixtures) for in vivo studies .
- Stereochemical ambiguity : Employ chiral HPLC or circular dichroism (CD) to resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
